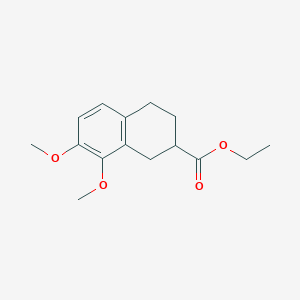
Ethyl 7,8-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenecarboxylicacid, 1,2,3,4-tetrahydro-7,8-dimethoxy-, ethyl ester is a chemical compound with the molecular formula C15H18O5 and a molecular weight of 278.30 g/mol . This compound is known for its unique structure, which includes a naphthalene ring system with various functional groups attached, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-Naphthalenecarboxylicacid, 1,2,3,4-tetrahydro-7,8-dimethoxy-, ethyl ester typically involves the esterification of the corresponding carboxylic acid. The reaction conditions often include the use of an alcohol (in this case, ethanol) and an acid catalyst to facilitate the esterification process . Industrial production methods may involve more efficient catalytic processes to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Naphthalenecarboxylicacid, 1,2,3,4-tetrahydro-7,8-dimethoxy-, ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 2-Naphthalenecarboxylicacid, 1,2,3,4-tetrahydro-7,8-dimethoxy-, ethyl ester include:
2-Naphthalenecarboxylic acid: A simpler structure without the tetrahydro and methoxy groups.
1,2,3,4-Tetrahydro-7,8-dimethoxy-2-naphthoic acid: Similar structure but with different functional groups.
Ethyl 2-naphthoate: Another ester derivative of naphthalene with different substituents.
These compounds share some structural similarities but differ in their functional groups and specific properties, making 2-Naphthalenecarboxylicacid, 1,2,3,4-tetrahydro-7,8-dimethoxy-, ethyl ester unique in its applications and reactivity.
Properties
CAS No. |
65210-64-2 |
|---|---|
Molecular Formula |
C15H20O4 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
ethyl 7,8-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate |
InChI |
InChI=1S/C15H20O4/c1-4-19-15(16)11-6-5-10-7-8-13(17-2)14(18-3)12(10)9-11/h7-8,11H,4-6,9H2,1-3H3 |
InChI Key |
SMHHBTFNSFHQHK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCC2=C(C1)C(=C(C=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















